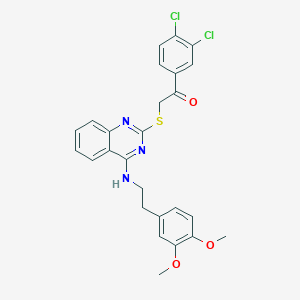![molecular formula C7H6N2OS B2741424 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde CAS No. 174209-00-8](/img/structure/B2741424.png)
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde
Overview
Description
3-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a chemical compound used for pharmaceutical testing . It is a derivative of thiazole-5-carboxaldehyde, which is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .
Synthesis Analysis
The synthesis of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde and its derivatives has been a subject of research in medicinal chemistry. For instance, a new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .Molecular Structure Analysis
The molecular structure of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The compound has been synthesized through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation for producing imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazine derivatives (Mohan, Rao, & Adimurthy, 2013). Another method involves a catalyst-free three-component reaction in water for preparing 3-aminoimidazo[1,2- a ]pyridines and 5-aminoimidazo[2,1- b ][1,3]thiazoles (Adib, Mahdavi, Noghani, & Mirzaei, 2007).
Functionalization and Derivatives : Research has focused on the synthesis of new derivatives, such as 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide structures, and their structural elucidation using various spectroscopic techniques (Ur, Cesur, Birteksoez, & Otük, 2004). The preparation of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde and its optical parameter characterization for photonic applications has also been explored (Melavanki et al., 2020).
Biological and Pharmaceutical Applications
Antibacterial and Antimicrobial Activities : Several studies have investigated the antimicrobial properties of derivatives of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde. For instance, certain derivatives demonstrated antimicrobial activity against Staphylococcus epidermidis and Mycobacterium tuberculosis (Ur, Cesur, Birteksoez, & Otük, 2004). Another study synthesized and tested the antibacterial activity of new thiazole-substituted pyrazolyl-4-thiazolidinones, highlighting their potential as anti-inflammatory agents (Khillare et al., 2015).
Interaction with Biological Molecules : The interaction of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde with bovine serum albumin (BSA) and its antibacterial activity have been studied, providing insights into the compound's potential pharmaceutical applications (Yallur, Katrahalli, Krishna, & Hadagali, 2019).
Material Science and Photonic Applications
- Optical Characterization for Photonics : The optical properties of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde derivatives, particularly 5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde, have been studied for their application in photonics. The research focused on doping polymer films with these compounds and analyzing their optical parameters for potential use in photonic devices (Melavanki et al., 2020).
properties
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMCNCUQWRJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)
![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)
![6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)

![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)


![N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2741360.png)
![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)

